![molecular formula C14H17F3O B2732267 [3-Cyclohexyl-4-(trifluoromethyl)phenyl]methanol CAS No. 2375269-87-5](/img/structure/B2732267.png)

[3-Cyclohexyl-4-(trifluoromethyl)phenyl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

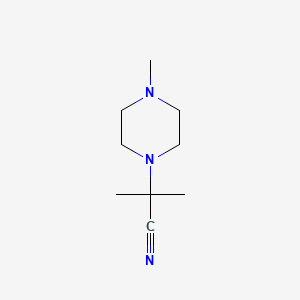

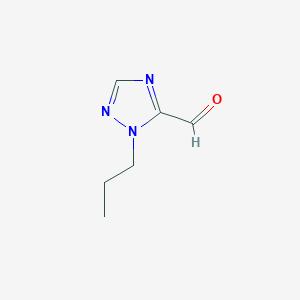

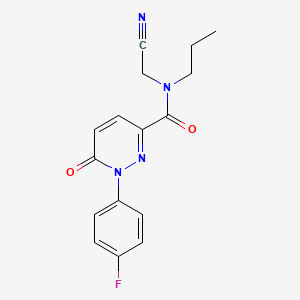

“[3-Cyclohexyl-4-(trifluoromethyl)phenyl]methanol” is an organic compound with the molecular formula C14H17F3O . It is also known by other names such as “p-Trifluoromethylbenzyl alcohol”, “3-(trifluoromethyl)benzyl alcohol”, “4-(Trifluoromethyl)benzylic alcohol”, and "4-(trifluoromethyl)benzenemethanol" .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H17F3O/c15-14(16,17)13-7-6-10(9-18)8-12(13)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 258.28 . It appears as a colorless liquid and should be stored at room temperature .科学的研究の応用

Catalytic Applications and Chemical Synthesis

Methanol as a Hydrogen Donor

Methanol can act as a hydrogen donor in the reduction of ketones to alcohols, mediated by various metal complexes. For example, complexes of rhodium, iridium, ruthenium, and osmium, especially t-phosphine-ruthenium-chloride systems, have shown high activity. These reactions oxidize methanol to methyl formate and also produce carbon dioxide (Smith & Maitlis, 1985).

Oxidations of Substituted Phenols

Substituted phenols can be oxidized in methanol to yield cyclohexadienones, which are precursors for the synthesis of anthraquinones. This application is significant for the synthesis of various anthraquinones not previously accessible through other routes (Mitchell & Russell, 1993).

Catalysis of Huisgen 1,3-Dipolar Cycloadditions

A new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was developed for the Huisgen 1,3-dipolar cycloaddition reaction. This ligand forms a stable complex with CuCl, showcasing outstanding catalytic activity under water or neat conditions, with low catalyst loadings and compatibility with free amino groups (Ozcubukcu et al., 2009).

N-Methylation of Amines

Methanol has been utilized as both a C1 synthon and an H2 source for selective N-methylation of amines using RuCl3.xH2O as a catalyst. This method allows for the transformation of various amines into their corresponding N-methylated products in moderate to excellent yields. It also highlights the synthetic value of this reaction for the production of pharmaceutical agents through late-stage functionalization (Sarki et al., 2021).

Oxidative Aromatization

The reaction of 2-cyclohexen-1-one derivatives with iodine–cerium(IV) ammonium nitrate in alcohols, including methanol, results in the formation of alkyl phenyl ethers. This method has been applied to oxidative rearrangement of isophorone, demonstrating its applicability to a range of synthetic transformations (Horiuchi et al., 1991).

Safety and Hazards

特性

IUPAC Name |

[3-cyclohexyl-4-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3O/c15-14(16,17)13-7-6-10(9-18)8-12(13)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNFNZAZSSYZPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=CC(=C2)CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2732184.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate](/img/structure/B2732187.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2732191.png)

![methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2732194.png)

![N-(4-butylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2732196.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2732203.png)

![Methyl 2-amino-2-[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2732206.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide](/img/structure/B2732207.png)